Cas no 2168114-57-4 (3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid)

3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid
- 2168114-57-4
- EN300-1457270
-
- インチ: 1S/C10H10BrClO2/c1-6-4-8(11)7(5-9(6)12)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14)
- InChIKey: SLTJYXXUAPRUFC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)C(=CC=1CCC(=O)O)Cl
計算された属性
- せいみつぶんしりょう: 275.95527g/mol
- どういたいしつりょう: 275.95527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 37.3Ų
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1457270-1.0g |
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid |
2168114-57-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1457270-50mg |
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid |
2168114-57-4 | 50mg |
$1709.0 | 2023-09-29 | ||
Enamine | EN300-1457270-2500mg |
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid |
2168114-57-4 | 2500mg |
$3988.0 | 2023-09-29 | ||
Enamine | EN300-1457270-10000mg |
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid |
2168114-57-4 | 10000mg |
$8749.0 | 2023-09-29 | ||
Enamine | EN300-1457270-500mg |
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid |
2168114-57-4 | 500mg |
$1954.0 | 2023-09-29 | ||
Enamine | EN300-1457270-100mg |
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid |
2168114-57-4 | 100mg |
$1791.0 | 2023-09-29 | ||
Enamine | EN300-1457270-1000mg |
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid |
2168114-57-4 | 1000mg |
$2035.0 | 2023-09-29 | ||
Enamine | EN300-1457270-5000mg |
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid |
2168114-57-4 | 5000mg |
$5900.0 | 2023-09-29 | ||
Enamine | EN300-1457270-250mg |
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid |
2168114-57-4 | 250mg |
$1872.0 | 2023-09-29 |
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acidに関する追加情報
Professional Introduction to 3-(2-bromo-5-chloro-4-methylphenyl)propanoic Acid (CAS No. 2168114-57-4)
3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid, identified by its CAS number 2168114-57-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of aromatic carboxylic acids, characterized by a phenyl ring substituted with bromine, chlorine, and methyl groups, linked to a propanoic acid moiety. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the quest for novel therapeutic agents.
The< strong>phenyl ring in 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid is a cornerstone of its chemical properties, providing a platform for diverse functionalization. The presence of bromine and chlorine at specific positions (2 and 5, respectively) enhances its reactivity, making it a versatile building block for further chemical modifications. These substituents not only influence the electronic properties of the ring but also dictate its interaction with biological targets. The< strong>methyl group at the 4-position adds another layer of complexity, affecting both the steric and electronic environment of the molecule.
In recent years, there has been a surge in research focused on developing novel pharmacophores that can modulate biological pathways associated with various diseases. The< strong>aromatic carboxylic acid moiety is particularly relevant in this context, as it is a common structural feature in many drugs that have demonstrated efficacy in treating conditions such as cancer, inflammation, and neurodegenerative disorders. The specific substitution pattern in 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid positions it as a promising candidate for further derivatization into compounds with enhanced pharmacological properties.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies that minimize side effects. The< strong>brominated and chlorinated phenyl ring provides numerous opportunities for interactions with the active sites of kinases, making it an attractive scaffold for drug discovery.
The< strong>propanoic acid group at one end of the molecule introduces a carboxylic acid functionality, which can be further modified to introduce additional polar or charged groups. This versatility allows for the creation of compounds with tailored solubility and bioavailability profiles, critical factors in drug development. For instance, esterification or amidation of the carboxylic acid group can enhance membrane permeability or binding affinity to biological targets.
Recent studies have highlighted the importance of< strong>aromatic substitution patterns in modulating drug efficacy and selectivity. A notable example is the development of tyrosine kinase inhibitors (TKIs), where specific substitutions on an aromatic ring have been shown to significantly improve potency and reduce off-target effects. The structural features of 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid align well with these principles, suggesting its potential as a precursor for next-generation TKIs.
In addition to its applications in oncology, this compound has shown promise in other therapeutic areas. For instance, researchers have explored its use in developing anti-inflammatory agents. Inflammatory processes are mediated by complex signaling pathways involving various enzymes and receptors. By targeting key mediators of inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX), it may be possible to develop more effective anti-inflammatory drugs.
The< strong>bromine and chlorine atoms on the phenyl ring are particularly interesting from a chemical biology perspective. These halogen atoms can participate in various reactions, including cross-coupling reactions that are widely used in organic synthesis. For example, Suzuki-Miyaura cross-coupling reactions allow for the introduction of aryl groups at specific positions on the ring, enabling further diversification of the molecular structure.
The< strong>molecular modeling studies have been instrumental in understanding how 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid interacts with biological targets. These studies often involve computational methods that predict binding affinities and identify potential binding pockets on proteins or enzymes. By correlating these predictions with experimental data from high-throughput screening assays, researchers can refine their designs to optimize drug-like properties.
In conclusion, 3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid (CAS No. 2168114-57-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications across multiple therapeutic areas. Its aromatic framework adorned with bromine and chlorine substituents makes it an excellent candidate for further derivatization into bioactive molecules capable of modulating key biological pathways involved in diseases such as cancer and inflammation.
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